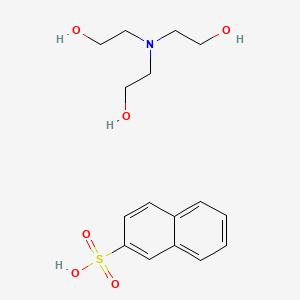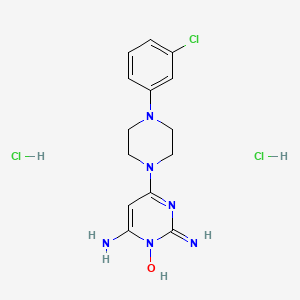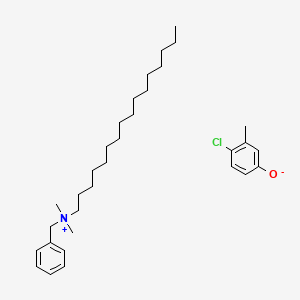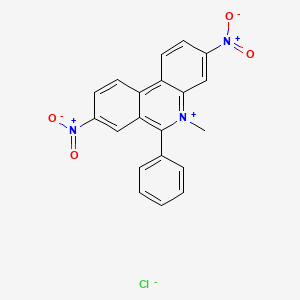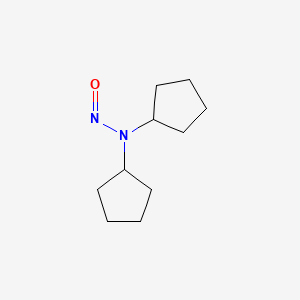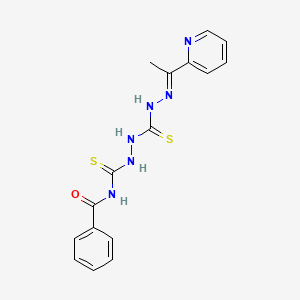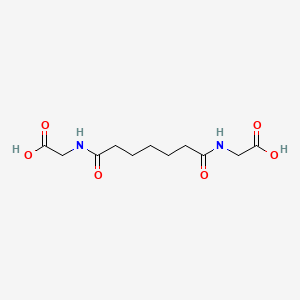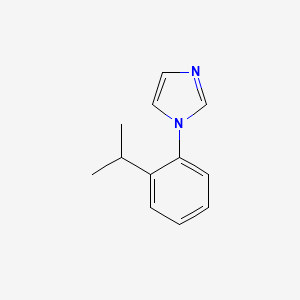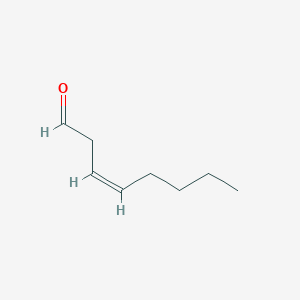
3-Octenal, (3Z)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Octenal, (3Z)-, also known as (Z)-3-Octenal, is an organic compound with the molecular formula C8H14O. It is a type of aldehyde characterized by the presence of a double bond in the third position of the carbon chain, specifically in the Z-configuration. This compound is known for its distinct odor and is used in various applications, including flavoring and fragrance industries .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
3-Octenal, (3Z)-, can be synthesized through several methods. One common method involves the hydroformylation of heptene, where a formyl group (HCO) is added to heptene under specific conditions . This reaction typically requires a catalyst, such as a rhodium complex, and is conducted under high pressure and temperature.
Industrial Production Methods
In industrial settings, 3-Octenal, (3Z)-, is produced using similar hydroformylation techniques but on a larger scale. The process involves the continuous flow of reactants through a reactor, where the catalyst facilitates the addition of the formyl group to heptene. The product is then purified through distillation and other separation techniques to obtain high-purity 3-Octenal, (3Z)- .
Analyse Chemischer Reaktionen
Types of Reactions
3-Octenal, (3Z)-, undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form the corresponding carboxylic acid.
Reduction: It can be reduced to form the corresponding alcohol, 3-octanol.
Addition Reactions: The double bond in 3-Octenal, (3Z)-, allows it to participate in addition reactions with halogens and hydrogen.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Addition Reactions: Halogens like bromine (Br2) and hydrogen gas (H2) in the presence of a catalyst are typical reagents.
Major Products Formed
Oxidation: Octanoic acid.
Reduction: 3-Octanol.
Addition Reactions: Dihalides or hydrogenated products.
Wissenschaftliche Forschungsanwendungen
3-Octenal, (3Z)-, has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its role in pheromone signaling in insects.
Medicine: Investigated for its potential antimicrobial properties.
Industry: Utilized in the flavor and fragrance industry due to its distinct odor.
Wirkmechanismus
The mechanism of action of 3-Octenal, (3Z)-, involves its interaction with specific molecular targets. In biological systems, it can bind to olfactory receptors, triggering a sensory response. In chemical reactions, its aldehyde group is highly reactive, allowing it to participate in various transformations. The double bond in the Z-configuration also influences its reactivity and interaction with other molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Octanol: The corresponding alcohol of 3-Octenal, (3Z)-.
Octanal: An aldehyde with a similar structure but without the double bond.
3-Octen-1-ol: An alcohol with a double bond in the third position but in the E-configuration.
Uniqueness
3-Octenal, (3Z)-, is unique due to its Z-configuration, which affects its reactivity and interaction with other molecules. This configuration also imparts distinct olfactory properties, making it valuable in the flavor and fragrance industry .
Eigenschaften
CAS-Nummer |
78693-34-2 |
|---|---|
Molekularformel |
C8H14O |
Molekulargewicht |
126.20 g/mol |
IUPAC-Name |
(Z)-oct-3-enal |
InChI |
InChI=1S/C8H14O/c1-2-3-4-5-6-7-8-9/h5-6,8H,2-4,7H2,1H3/b6-5- |
InChI-Schlüssel |
WDWAUVJQFVTKEW-WAYWQWQTSA-N |
Isomerische SMILES |
CCCC/C=C\CC=O |
Kanonische SMILES |
CCCCC=CCC=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


